N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine moiety, a phenyl group, and a benzodioxole carboxamide group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid . The reaction conditions are often mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of green chemistry principles, such as catalyst-free reactions and solvent-free conditions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyrimidine core and are known for their biological activities.
Uniqueness
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective COX-2 inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H14N4O3 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H14N4O3/c25-19(14-4-7-17-18(10-14)27-12-26-17)22-15-5-2-13(3-6-15)16-11-24-9-1-8-21-20(24)23-16/h1-11H,12H2,(H,22,25) |
InChI Key |
GTHSLHFXAMOFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4 |
Origin of Product |
United States |
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